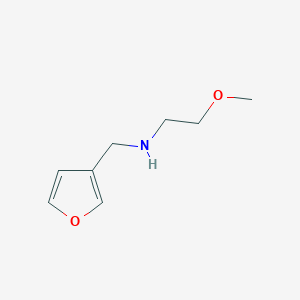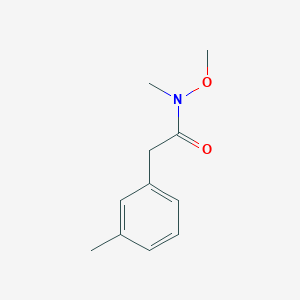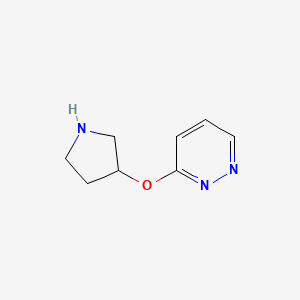![molecular formula C18H20N4O2 B1428416 [2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol CAS No. 1012344-43-2](/img/structure/B1428416.png)
[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol
Overview
Description
“[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol” is a chemical compound with the CAS Number: 1012344-43-2 . It has a molecular weight of 324.38 . This compound is used in scientific research and has potential applications in drug discovery and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N4O2/c23-12-13-3-1-2-4-15(13)16-11-19-18-6-5-17(21-22(16)18)20-14-7-9-24-10-8-14/h1-6,11,14,23H,7-10,12H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Scientific Research Applications
Microwave-Assisted Synthesis Techniques : A study by Masquelin et al. (2006) demonstrated the use of microwave-mediated synthesis to create arrays of 3-iminoaryl-imidazo[1,2-a]pyridines, utilizing reagents such as α-amino-pyridines and aldehydes. This method represents a novel approach for multi-component reactions in organic synthesis (Masquelin et al., 2006).
Preparation Methods : Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, an important precursor in constructing imidazo[1,2-a]pyridine structures. This method improved efficiency and reduced the complexity of previous approaches (Lifshits et al., 2015).
Central Nervous System Activities : Research by Barlin et al. (1992) focused on synthesizing various imidazo[1,2-b]pyridazines to examine their activity in the central nervous system. Certain compounds showed strong binding to rat brain membrane, suggesting potential applications in neurological research (Barlin et al., 1992).
Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated them for anti-asthmatic properties, showing potent activity and potential as therapeutic agents (Kuwahara et al., 1996).
Novel Synthesis Method : Vandyshev et al. (2022) proposed a new method for synthesizing imidazo[1,5-b]pyridazines derivatives, offering high yields and efficiency. This advancement in synthetic methodology has implications for the development of new compounds (Vandyshev et al., 2022).
Future Directions
properties
IUPAC Name |
[2-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-12-13-3-1-2-4-15(13)16-11-19-18-6-5-17(21-22(16)18)20-14-7-9-24-10-8-14/h1-6,11,14,23H,7-10,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACXQFXKZQREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC=CC=C4CO)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)


![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)


![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)



![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)

